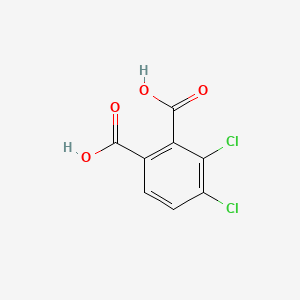

3,4-dichlorophthalic Acid

Übersicht

Beschreibung

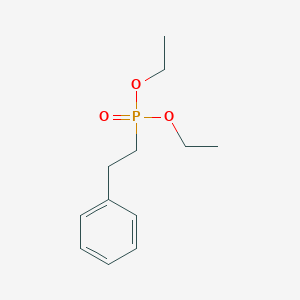

3,4-dichlorophthalic acid (DCPA) is a chemical compound that belongs to the group of phthalic acid derivatives. It is widely used in the manufacturing of various products, such as herbicides, insecticides, and fungicides. DCPA is also used in scientific research due to its unique properties, which make it a valuable tool for studying biological systems.

Wissenschaftliche Forschungsanwendungen

-

Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

- Field : Materials Chemistry

- Application : PEDT is a highly valuable electric and electronic material. It has several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications .

- Method : The applications of PEDT are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .

- Results : The specific outcomes or results of these applications are not detailed in the source .

-

Reactivity of 4,5-Dichlorophthalic Anhydride

- Field : Organic Medicinal Chemistry

- Application : This study describes the chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines, to produce the carboxylic acid derivatives resulting from anhydride’s opening, namely, phthalimide and dicarboxylic acid .

- Method : The chemical structures of the products are confirmed by NMR, IR and MS spectra analyses .

- Results : The study performed Density–functional theory (DFT) studies using (DFT/B3LYP) with the 6-311G (d, p) basis sets to recognize different chemical and physical features of the target compounds .

-

(4+3) Cycloaddition Strategies in the Synthesis of Natural Products

- Field : Organic Chemistry

- Application : (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products are summarized . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific outcomes or results of these applications are not detailed in the source .

-

Scientific Importance, Properties and Growing Applications of Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

- Field : Materials Chemistry

- Application : This article summarizes the industrial applications of poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT). Several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications are discussed in detail .

- Method : The applications of PEDT are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .

- Results : The specific outcomes or results of these applications are not detailed in the source .

-

Application of (4+3) Cycloaddition Strategies in the Synthesis of Natural Products

- Field : Organic Chemistry

- Application : (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products are summarized . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific outcomes or results of these applications are not detailed in the source .

-

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers

- Field : Organic Chemistry, Nanotechnology, Polymer Science

- Application : Carboxylic acids, such as 3,4-dichlorophthalic acid, are versatile organic compounds. They are used in different areas such as organic synthesis, nanotechnology, and polymers. The applications include obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific outcomes or results of these applications are not detailed in the source .

Eigenschaften

IUPAC Name |

3,4-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDBKSANIWMLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388572 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichlorophthalic Acid | |

CAS RN |

56962-06-2 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)

![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)